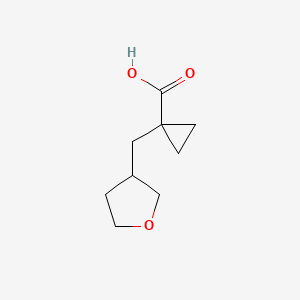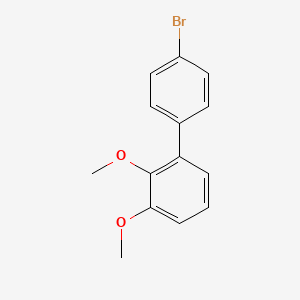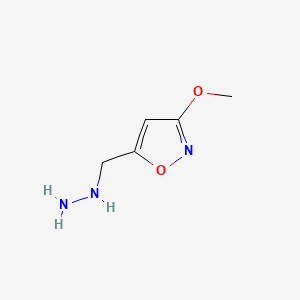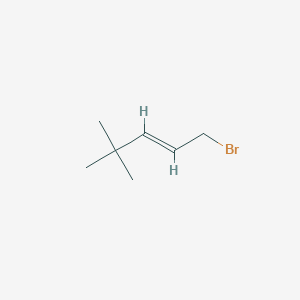
1-Bromo-4,4-dimethylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by a bromine atom attached to a carbon chain with a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpent-2-ene can be synthesized through the bromination of 4,4-dimethylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-2-ene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored until the bromine color disappears, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.
Major Products:
Substitution: Products like 4,4-dimethylpent-2-ol (from OH-) or 4,4-dimethylpent-2-nitrile (from CN-).
Elimination: 4,4-dimethylpent-2-yne.
Applications De Recherche Scientifique
1-Bromo-4,4-dimethylpent-2-ene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4,4-dimethylpent-2-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double or triple bond .
Comparaison Avec Des Composés Similaires
4,4-Dimethylpent-2-ene: The parent compound without the bromine atom.
4,4-Dimethylpent-2-yne: The alkyne formed by elimination of HBr from 1-Bromo-4,4-dimethylpent-2-ene.
1-Bromo-4,4-dimethylpentane: A saturated analog where the double bond is replaced by a single bond.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(E)-1-bromo-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2,3)5-4-6-8/h4-5H,6H2,1-3H3/b5-4+ |
Clé InChI |
INKPIDICTIUUHE-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)/C=C/CBr |
SMILES canonique |
CC(C)(C)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


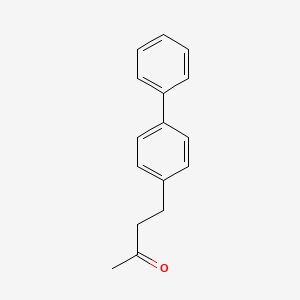
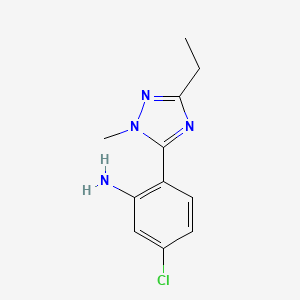
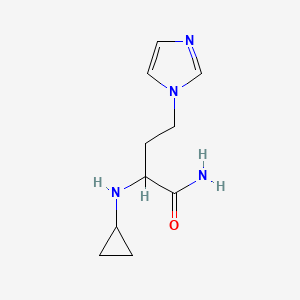
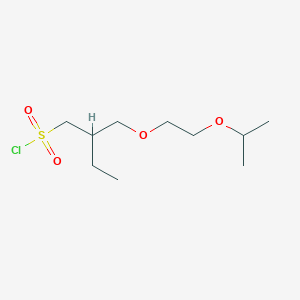
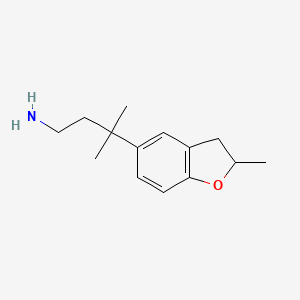
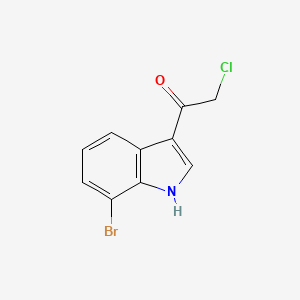
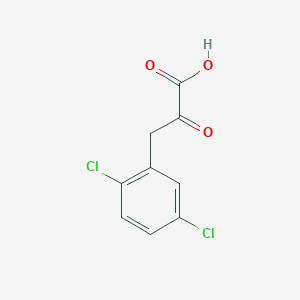
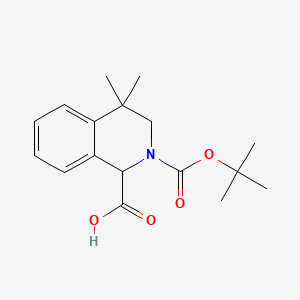
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
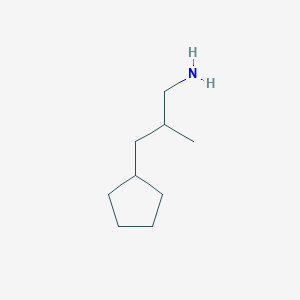
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
